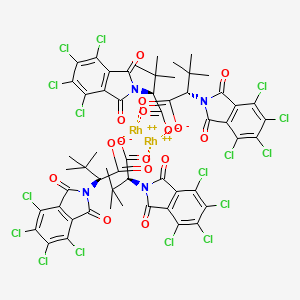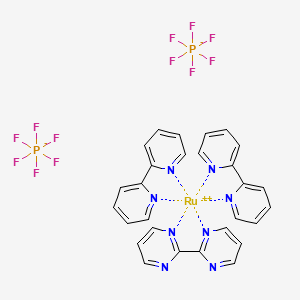![molecular formula C33H52O6 B12301383 4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)
4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide myrianthique 3,23-acétonide est un composé naturel appartenant à la famille des triterpénoïdes. Il est caractérisé par sa structure moléculaire complexe, qui comprend de multiples cycles et groupes fonctionnels. Ce composé est isolé des tiges de Poraqueiba sericea et a une formule moléculaire de C33H52O6 avec une masse molaire de 544,77 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide myrianthique 3,23-acétonide peut être synthétisé par la condensation de l’acide myrianthique avec de l’acétone en milieu neutre ou faiblement acide . La réaction implique généralement l’utilisation de solvants tels que le chloroforme, le dichlorométhane, l’acétate d’éthyle, le DMSO et l’acétone .
Méthodes de production industrielle
La production industrielle de l’acide myrianthique 3,23-acétonide implique une extraction à grande échelle à partir de sources naturelles, suivie de processus de purification pour atteindre des niveaux de pureté élevés (≥98%) . Le composé est ensuite cristallisé et stocké dans des conditions contrôlées pour maintenir sa stabilité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide myrianthique 3,23-acétonide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, trioxyde de chrome
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium
Substitution : Halogènes, nucléophiles
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
L’acide myrianthique 3,23-acétonide a une large gamme d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Myrianthic acid 3,23-acetonide has a wide range of scientific research applications, including:
Mécanisme D'action
Le mécanisme d’action de l’acide myrianthique 3,23-acétonide implique son interaction avec des cibles moléculaires spécifiques. L’une des principales cibles est la synthétase des acides gras, une enzyme impliquée dans la biosynthèse des lipides . L’acide myrianthique 3,23-acétonide inhibe cette enzyme, ce qui entraîne une réduction de la production de lipides et des effets antiprolifératifs subséquents sur les cellules tumorales. Ce mécanisme est étayé par des études de docking moléculaire et des essais biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide ursolique : Un autre triterpénoïde ayant des activités biologiques similaires, y compris des propriétés anticancéreuses.
Acide oléanolique : Un triterpénoïde connu pour ses effets anti-inflammatoires et hépatoprotecteurs.
Acide bétulique : Un triterpénoïde aux propriétés anticancéreuses et antivirales potentielles.
Unicité
L’acide myrianthique 3,23-acétonide est unique en raison de ses caractéristiques structurales spécifiques et de ses puissants effets inhibiteurs sur la synthétase des acides gras. Ce qui en fait un candidat prometteur pour le développement de nouveaux agents thérapeutiques, notamment dans le domaine de l’oncologie .
Propriétés
Formule moléculaire |
C33H52O6 |
|---|---|
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid |
InChI |
InChI=1S/C33H52O6/c1-19-11-14-33(26(35)36)16-15-30(6)20(24(33)32(19,8)37)9-10-23-28(4)17-21(34)25-29(5,18-38-27(2,3)39-25)22(28)12-13-31(23,30)7/h9,19,21-25,34,37H,10-18H2,1-8H3,(H,35,36) |
Clé InChI |
IZOHEKFGZPQWLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C6C5(COC(O6)(C)C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)



![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)


![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)

